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Kdm2A/7A-IN-1

Cat. No.: B12428062
M. Wt: 506.7 g/mol
InChI Key: VJAWJBZGYNKPQV-JHOUSYSJSA-N
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Description

Overview of Epigenetic Mechanisms in Gene Expression Control

Epigenetics refers to the study of heritable changes in gene expression that occur without altering the primary DNA sequence. wikipedia.orgactivemotif.com These modifications provide a layer of regulatory control that is essential for complex biological processes like cellular differentiation, where totipotent stem cells give rise to a multitude of specialized cell types. wikipedia.org The principal mechanisms of epigenetic regulation include DNA methylation, post-translational modifications of histone proteins, and the activity of non-coding RNAs. wikipedia.orgoup.com DNA methylation typically involves the addition of a methyl group to cytosine residues in CpG dinucleotides, which can lead to gene silencing by blocking transcription factor binding or by recruiting proteins that promote a condensed, inaccessible chromatin state. wikipedia.orgoup.com Together, these mechanisms create a dynamic and responsive system for controlling gene activity.

Dynamic Nature of Histone Modifications and Their Regulatory Roles

The packaging of DNA within the nucleus is organized by histone proteins, which form a core octamer around which DNA is wound. spandidos-publications.com This DNA-protein complex is known as chromatin. wikipedia.org The N-terminal tails of these histones are subject to a wide array of post-translational modifications, including acetylation, methylation, phosphorylation, and ubiquitination. tandfonline.commedcraveonline.com These modifications are dynamic and reversible, managed by "writer" enzymes that add the marks and "eraser" enzymes that remove them. activemotif.com Histone acetylation, for instance, is generally associated with gene activation as it neutralizes the positive charge of lysine (B10760008) residues, leading to a more open chromatin structure (euchromatin) that is accessible to transcription machinery. nih.gov Conversely, histone methylation can be associated with either gene activation or repression, depending on the specific lysine or arginine residue that is modified and the degree of methylation (mono-, di-, or tri-methylation). medcraveonline.comnih.gov For a long time, histone methylation was considered a permanent mark, but the discovery of histone demethylases revealed its dynamic nature. medcraveonline.comnih.gov

The Jumonji C (JmjC) Domain-Containing Histone Lysine Demethylase Family

A major family of histone "erasers" is the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs). nih.govmdpi.com These enzymes are responsible for reversing lysine methylation on histone tails. nih.govmdpi.com The catalytic activity of the JmjC domain is dependent on the presence of Fe(II) and α-ketoglutarate as cofactors. nih.govmdpi.com Through an oxidative reaction, these enzymes hydroxylate the methyl group on a lysine residue, leading to its removal. wikipedia.org The JmjC family is extensive, with over 30 members classified into distinct subfamilies based on their domain architecture and substrate specificity. nih.govnih.gov This family of proteins can demethylate mono-, di-, and trimethylated lysines, playing a critical role in the dynamic regulation of gene expression and chromatin structure. mdpi.comfrontiersin.org

Significance of KDM2A and KDM7A in Chromatin Biology

Within the JmjC family, Lysine-Specific Demethylase 2A (KDM2A) and Lysine-Specific Demethylase 7A (KDM7A) are key regulators with distinct and vital functions.

KDM2A , also known as JHDM1A or FBXL11, specifically demethylates mono- and dimethylated lysine 36 on histone H3 (H3K36me1/2). spandidos-publications.comnih.govresearchgate.net It plays a crucial role in chromosome remodeling, gene transcription, cell proliferation, and differentiation. spandidos-publications.comresearchgate.net A key feature of KDM2A is its ability to recognize and bind to unmethylated CpG islands via its CXXC-ZF domain, linking DNA methylation status to histone modification. spandidos-publications.comtandfonline.com KDM2A has been implicated in a variety of cellular processes, including somatic cell reprogramming, stem cell differentiation, and the maintenance of circadian rhythms. spandidos-publications.comresearchgate.net Its dysregulation is often observed in various cancers. nih.gov

KDM7A , also known as JHDM1D or KIAA1718, is a dual-specificity demethylase that targets repressive histone marks, specifically mono- and dimethylated H3K9 (H3K9me1/2) and H3K27 (H3K27me1/2). ontosight.ainih.govgenecards.org The removal of these marks is generally associated with transcriptional activation. ontosight.ai KDM7A is vital for numerous developmental processes, particularly in the nervous system, where it promotes neural induction and differentiation. ontosight.ainih.govnih.gov It is also involved in the specification of the first cell lineages during embryonic development. tandfonline.com Like KDM2A, the altered expression of KDM7A has been linked to diseases, including cancer and neurological disorders. ontosight.ai

Table 1: Properties of KDM2A and KDM7A
FeatureKDM2AKDM7A
Also Known AsJHDM1A, FBXL11JHDM1D, KIAA1718
Primary SubstratesH3K36me1, H3K36me2H3K9me1/2, H3K27me1/2
Key DomainsJmjC, CXXC-ZF, PHD, F-box, LRRJmjC, PHD
Biological RolesCpG island recognition, gene transcription, cell proliferation, stem cell differentiation, circadian rhythmNeural development, embryonic lineage specification, regulation of repressive chromatin marks

Rationale for Developing Selective Chemical Probes Targeting KDM2A/7A

The critical and diverse roles of KDM2A and KDM7A in both normal physiology and disease make them important subjects of study and potential therapeutic targets. nih.govmdpi.com However, the structural similarity among the active sites of the JmjC KDM family members presents a significant challenge for developing selective inhibitors. researchgate.netnih.gov Many early inhibitors were 2-oxoglutarate competitors that chelated the active site iron, but these often suffered from a lack of selectivity and poor cell permeability. nih.gov

The development of a potent and selective chemical probe is invaluable for dissecting the specific downstream effects of inhibiting a particular enzyme, thereby validating its function and its potential as a drug target. nih.gov A selective inhibitor for KDM2A and KDM7A would allow researchers to investigate the precise consequences of blocking their demethylase activity in cells and organisms, without the confounding effects of inhibiting other KDMs. This led to the discovery of KDM2A/7A-IN-1 , a first-in-class, cell-permeable small molecule designed to selectively inhibit this subfamily of histone demethylases. nih.govmedchemexpress.com Such a tool is essential for advancing our understanding of the epigenetic pathways governed by KDM2A and KDM7A and for exploring their therapeutic potential. acs.org

Research Findings on this compound

This compound was developed as a highly potent and selective inhibitor of the KDM2/7 subfamily of histone lysine demethylases. nih.gov Research has demonstrated its efficacy both in vitro and in cellular contexts.

Key findings include:

Potency: this compound inhibits KDM2A with an IC₅₀ (half-maximal inhibitory concentration) of 0.16 μM. medchemexpress.comadooq.com It is similarly potent against the closely related KDM7A. nih.gov

Selectivity: The inhibitor shows remarkable selectivity, being approximately 75-fold more selective for KDM2A/7A compared to other JmjC KDM subfamilies. nih.govmedchemexpress.com It was found to be inactive against a panel of methyltransferases and histone acetyltransferases. nih.gov

Cellular Activity: this compound is cell-permeable and has been shown to be active in cells at low micromolar concentrations. nih.govtargetmol.com Treatment of HeLa cells engineered to express active KDM2A with the inhibitor resulted in a dose-dependent increase in cellular H3K36me2 levels, confirming its ability to block the enzyme's demethylase activity within a cellular environment. nih.govmedchemexpress.com

Table 2: Inhibitory Profile of this compound
Target EnzymeIC₅₀ (μM)SelectivityCellular Activity Confirmed
KDM2A0.16~75-fold over other JmjC KDMsYes
KDM7APotent (exact value varies by assay)

The development of this compound represents a significant step forward in the ability to study the specific functions of the KDM2 and KDM7 demethylases, providing a crucial tool for epigenetic research. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H38N4O B12428062 Kdm2A/7A-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H38N4O

Molecular Weight

506.7 g/mol

IUPAC Name

(2S,3S)-1-acetyl-3-phenyl-2-[5-(7-pyrrolidin-1-ylheptyl)pyridin-3-yl]-2H-indole-3-carbonitrile

InChI

InChI=1S/C33H38N4O/c1-26(38)37-31-18-10-9-17-30(31)33(25-34,29-15-7-5-8-16-29)32(37)28-22-27(23-35-24-28)14-6-3-2-4-11-19-36-20-12-13-21-36/h5,7-10,15-18,22-24,32H,2-4,6,11-14,19-21H2,1H3/t32-,33+/m0/s1

InChI Key

VJAWJBZGYNKPQV-JHOUSYSJSA-N

Isomeric SMILES

CC(=O)N1[C@H]([C@](C2=CC=CC=C21)(C#N)C3=CC=CC=C3)C4=CN=CC(=C4)CCCCCCCN5CCCC5

Canonical SMILES

CC(=O)N1C(C(C2=CC=CC=C21)(C#N)C3=CC=CC=C3)C4=CN=CC(=C4)CCCCCCCN5CCCC5

Origin of Product

United States

Molecular Characterization of Kdm2a/7a in 1 As a Research Tool

Discovery and Synthetic Development of Kdm2A/7A-IN-1

The discovery of this compound, also referred to as compound (S,S)-6, stemmed from a screening of a chemical library of known binders to methyllysine reader domains and histone methyltransferases. researchgate.net Researchers hypothesized that this focused library would have a higher probability of containing molecules that also interact with demethylases. researchgate.net This initial screening led to the identification of a lead compound, which was then optimized through a modular synthetic approach. researchgate.netnih.govnih.govox.ac.uk This strategy allowed for the exploration of the chemical space around an indoline (B122111) scaffold, ultimately enhancing the compound's potency and selectivity. nih.gov The synthesis involved key steps such as a Michael addition and amide coupling to construct the core structure, followed by further modifications to arrive at the final inhibitor. acs.org

Enzymatic Inhibition Profile and Selectivity

This compound exhibits a distinct and potent inhibitory profile, marking it as a significant advancement in the study of histone demethylases.

Inhibitory Potency Against KDM2A (IC50)

This compound demonstrates potent inhibition of KDM2A, a histone demethylase that primarily targets dimethylated lysine (B10760008) 36 on histone H3 (H3K36me2). researchgate.net The reported half-maximal inhibitory concentration (IC50) for KDM2A is consistently around 0.16 µM . adooq.commedchemexpress.comprobechem.comfishersci.comadooq.com This high potency allows for effective inhibition of KDM2A's enzymatic activity in biochemical assays.

Inhibitory Potency Against KDM7A

The inhibitor is also potent against KDM7A, another member of the JmjC family of histone demethylases. adooq.comfishersci.com KDM7A is known to demethylate H3K9me2/1 and H3K27me2/1. researchgate.net The reported IC50 value for KDM7A is 0.19 µM , indicating that this compound is a dual inhibitor of both KDM2A and KDM7A. probechem.comprobechem.com

Selectivity Ratio Over Other JmjC Lysine Demethylase Subfamilies

A key feature of this compound is its high selectivity for the KDM2/7 subfamily over other JmjC lysine demethylase subfamilies. adooq.commedchemexpress.comprobechem.comfishersci.comadooq.comresearchgate.netnih.govnih.gov It displays a selectivity of over 75-fold for KDM2A/7A compared to other JmjC demethylases. adooq.commedchemexpress.comprobechem.comfishersci.comadooq.comresearchgate.netnih.govnih.gov For instance, it is significantly less potent against members of the KDM4 and KDM5 subfamilies, with IC50 values for KDM4A, KDM4C, and KDM5A being greater than 120 µM, 83 µM, and 55 µM, respectively. acs.org This selectivity is crucial for attributing observed biological effects specifically to the inhibition of KDM2A and KDM7A.

Inactivity Towards Non-Demethylase Epigenetic Modifiers

Further underscoring its specificity, this compound has been shown to be inactive against other classes of epigenetic modifying enzymes. medchemexpress.comprobechem.comfishersci.commedchemexpress.com Studies have confirmed its lack of inhibitory activity against methyltransferases and histone acetyltransferases, ensuring that its effects are mediated through the targeted demethylases. adooq.commedchemexpress.comfishersci.comadooq.comresearchgate.netmedchemexpress.comglpbio.com

Cellular Permeability and Activity in Biological Systems

This compound is designed to be cell-permeable, allowing it to be used in cellular assays to probe the functions of KDM2A and KDM7A in a biological context. medchemexpress.comfishersci.comnih.govmedchemexpress.comglpbio.comtargetmol.com Research has demonstrated its ability to enter cells and inhibit its target enzymes. For example, treatment of HeLa cells ectopically expressing catalytically active KDM2A with this compound led to an increase in cellular H3K36me2 levels. medchemexpress.com This confirms that the inhibitor can access its intracellular target and modulate histone methylation states. researchgate.netnih.govnih.gov The compound has also shown cytotoxic effects in HeLa and HAP1 cells with EC50 values of 22 µM and 7.1 µM, respectively. probechem.com

Biochemical and Cellular Mechanisms of Kdm2a/7a Inhibition by Kdm2a/7a in 1

Elucidation of KDM2A/7A Substrate Specificity

KDM2A and KDM7A are members of the Jumonji C (JmjC) domain-containing family of histone demethylases. researchgate.netrsc.org These enzymes play crucial roles in epigenetic regulation by removing methyl groups from specific lysine (B10760008) residues on histone proteins, thereby influencing chromatin structure and gene expression. researchgate.netmdpi.com

KDM2A specifically targets mono- and dimethylated lysine 36 of histone H3 (H3K36me1/2) for demethylation. rsc.orgresearchgate.netplos.org Structural studies have revealed that the specificity for H3K36 is achieved through a "molecular threading" mechanism where the H3K36 peptide threads through a catalytic groove in the KDM2A enzyme. doi.orgrcsb.org This positions the methylated lysine within the active site for demethylation. rcsb.org While KDM2A can also bind to trimethylated H3K36 (H3K36me3), steric hindrance is thought to prevent the necessary conformational changes for the demethylation reaction to occur, thus explaining its specificity for the lower methylation states. doi.orgrcsb.org The enzyme is involved in various cellular processes, including the regulation of rRNA transcription and cell proliferation. mdpi.comnih.gov

KDM7A exhibits a broader substrate specificity, targeting dimethylated and monomethylated lysine 9 (H3K9me2/me1) and lysine 27 (H3K27me2/me1) of histone H3. nih.govresearchgate.net Its activity can be modulated by other histone modifications. For instance, the presence of H3K4me3, a mark associated with active transcription, inhibits KDM7A's activity towards H3K9me2 but enhances its activity towards H3K27me2. uniprot.orgactivemotif.comuniprot.org This suggests a sophisticated mechanism for crosstalk between different histone marks in regulating gene expression. KDM7A's demethylase activity is associated with creating a more permissive chromatin state for gene transcription. researchgate.net

Substrate Specificity of KDM2A and KDM7A
EnzymePrimary SubstratesKey Regulatory Features
KDM2AH3K36me2, H3K36me1 rsc.orgresearchgate.netplos.orgSpecificity determined by a molecular threading mechanism; inactive on H3K36me3. doi.orgrcsb.org
KDM7AH3K9me2/me1, H3K27me2/me1 nih.govresearchgate.netActivity is modulated by H3K4me3, which inhibits H3K9me2 demethylation and promotes H3K27me2 demethylation. uniprot.orgactivemotif.comuniprot.org

As members of the JmjC family, both KDM2A and KDM7A are Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases. researchgate.netnih.govacs.org Their catalytic mechanism requires the presence of these cofactors in the active site. nih.gov The Fe(II) ion is essential for the catalytic activity, while 2-OG acts as a co-substrate that is decarboxylated to succinate (B1194679) and CO2 during the demethylation reaction. researchgate.net This dependency on Fe(II) and 2-OG is a characteristic feature of the broader family of 2-OG oxygenases. rsc.orgacs.org

Cofactor Requirements for KDM2A/7A Activity
Enzyme FamilyRequired CofactorsCatalytic Mechanism
Jumonji C (JmjC) Domain-Containing Histone Demethylases (including KDM2A and KDM7A)Fe(II), 2-Oxoglutarate (2-OG) researchgate.netnih.govacs.orgOxidative demethylation coupled with the decarboxylation of 2-OG. researchgate.net

Histone Lysine Demethylation on H3K9me2/me1 and H3K27me2/me1 by KDM7A

Epigenetic Consequences of Kdm2A/7A-IN-1 Application

The inhibition of KDM2A and KDM7A by this compound leads to predictable changes in the epigenetic landscape, directly reflecting the substrate specificities of the targeted enzymes.

Treatment of cells with this compound results in an increase in the global levels of H3K36me2. medchemexpress.comtargetmol.com This is a direct consequence of inhibiting KDM2A's demethylase activity. medchemexpress.com In HeLa cells that ectopically express catalytically active KDM2A, the application of this compound has been shown to augment cellular H3K36me2 levels. medchemexpress.com This demonstrates the compound's ability to effectively inhibit the enzyme within a cellular context. The accumulation of H3K36me2 can, in turn, influence processes like DNA damage repair. researchgate.net

By preventing the demethylation of specific histone marks, this compound influences chromatin structure. KDM2A is known to recognize unmethylated CpG islands and subsequently demethylate H3K36, a process that helps to define these genomic regions from the bulk chromatin. researchgate.netplos.org Inhibition of KDM2A would therefore be expected to alter the chromatin state at these locations. Similarly, by blocking KDM7A, the inhibitor prevents the removal of repressive marks like H3K9me2 and H3K27me2, which would otherwise lead to a more open and transcriptionally permissive chromatin environment. researchgate.net KDM2A itself is involved in chromosome remodeling, and its inhibition can impact gene transcription and cell proliferation. researchgate.net

Modulation of Global and Local Histone Methylation Levels (e.g., H3K36me2 Augmentation)

Regulation of Gene Expression Through this compound

The inhibition of Lysine-specific demethylase 2A (KDM2A) and the closely related Lysine-specific demethylase 7A (KDM7A) by the selective, cell-permeable chemical probe this compound provides a powerful tool to investigate their roles in transcriptional regulation. medchemexpress.comadooq.comnih.gov KDM2A, a member of the Jumonji C (JmjC) domain-containing histone demethylase family, primarily targets dimethylated lysine 36 of histone H3 (H3K36me2) for demethylation. researchgate.netspandidos-publications.com This epigenetic modification is crucial in various biological processes, including chromatin remodeling and gene expression. researchgate.net this compound is a first-in-class inhibitor with a reported IC50 of 0.16 μM for KDM2A and demonstrates over 75-fold selectivity against other JmjC lysine demethylases. medchemexpress.comnih.govadooq.com Its application has been instrumental in elucidating the downstream effects of KDM2A/7A inhibition on global and specific gene expression patterns.

Identification of Differentially Expressed Genes

Treatment of cells with this compound leads to significant changes in the transcriptome. In studies using HAP1 cells, exposure to the inhibitor at a concentration of 1 μM resulted in the differential expression of more than 200 genes. nih.govresearchgate.net This highlights the broad impact of KDM2A/7A activity on the cellular gene expression landscape. The effect was concentration-dependent, suggesting specific on-target activity at lower concentrations. nih.govresearchgate.net

Further insights into KDM2A-regulated genes come from knockdown experiments, which mimic the effects of enzymatic inhibition. RNA-sequencing analysis of cells with depleted KDM2A has revealed complex gene expression networks. For instance, in esophageal squamous cell carcinoma cells, KDM2A was found to induce a set of oncogenic genes, including IL6 and LAT2, while simultaneously suppressing other oncogenes like MAT2A and HMGCS1. In breast cancer cells, depletion of KDM2A led to differential expression in pathways related to DNA replication. nih.gov Additionally, analysis of KDM2A knockdown in HEK293T cells pointed to a significant downregulation of the TGF-β signaling pathway, suggesting it as a downstream target through which KDM2A may regulate cell proliferation.

Table 1: Examples of Genes and Pathways Differentially Regulated by KDM2A Inhibition or Knockdown
Cell TypeMethodKey FindingsReference
HAP1This compound Treatment (1 μM)>200 differentially expressed genes. nih.govresearchgate.net
Esophageal Squamous Cell CarcinomaKDM2A Knockdown (shRNA)Upregulation of oncogenes (e.g., IL6, LAT2), downregulation of other oncogenes (e.g., MAT2A, HMGCS1).
Breast Cancer (MDA-MB-231)KDM2A Knockdown (shRNA)Alterations in DNA replication pathways. nih.gov
HEK293TKDM2A Knockdown (CRISPR-Cas9)Downregulation of the TGF-β signaling pathway.

Influence on Transcription of Ribosomal RNA Genes

KDM2A plays a significant role in the regulation of ribosomal RNA (rRNA) gene transcription, a fundamental process for ribosome biogenesis and cell growth. nih.gov KDM2A localizes to the nucleoli, the site of rRNA synthesis, and directly binds to the promoter of rRNA genes (rDNA). nih.govspandidos-publications.com Its primary function here is repressive. Under conditions of cellular stress, such as starvation, KDM2A activity is stimulated, leading to the demethylation of H3K36me2 at the rDNA promoter. nih.govnih.gov This change in histone methylation status results in a marked decrease in rRNA transcription. nih.govnih.gov

The inhibition of KDM2A's demethylase activity by a cell-permeable succinate, which acts as a product inhibitor of JmjC enzymes, was shown to prevent this starvation-induced reduction in rRNA transcription. nih.gov This finding suggests that a specific inhibitor like this compound would similarly counteract the repression of rRNA genes, thereby maintaining higher levels of ribosome biogenesis even under stress conditions. Interestingly, the KDM2A gene also produces a short-form isoform (SF-KDM2A) that lacks the catalytic JmjC domain. spandidos-publications.com This isoform, while unable to demethylate histones, can also bind to the rDNA promoter and, in contrast to the full-length protein, stimulates rRNA transcription. spandidos-publications.com

Interaction with Unmethylated CpG Island Recognition

A key feature of KDM2A is its ability to target specific genomic regions through its ZF-CxxC domain. nih.govwikipedia.org This domain functions as a reader of the DNA methylation state, specifically recognizing and binding to unmethylated CpG dinucleotides, which are characteristic of CpG islands. wikipedia.orgnih.govoup.com CpG islands are frequently located at the promoter regions of genes, including housekeeping genes and developmental regulators. wikipedia.org

The binding of KDM2A to these unmethylated CpG islands is crucial for its function, as it positions the catalytic JmjC domain to demethylate H3K36me2 in the associated nucleosomes. spandidos-publications.comwikipedia.org This mechanism creates a distinct chromatin environment at these regulatory elements. wikipedia.org The interaction is inhibited if the CpG sites are methylated, demonstrating a direct link between DNA methylation status and KDM2A recruitment. oup.com By inhibiting the enzymatic activity of KDM2A with this compound, the downstream consequence of this specific targeting—the removal of H3K36me2 marks—is blocked, leading to an accumulation of this histone mark at CpG islands and subsequent alteration of the expression of the associated genes. medchemexpress.com

Non-Histone Substrate Regulation by KDM2A/7A

Beyond its well-established role as a histone demethylase, KDM2A also modifies non-histone proteins, thereby expanding its regulatory influence to key cellular signaling pathways. researchgate.netnih.gov This function is independent of its impact on chromatin structure but is intertwined with major cellular processes through the control of protein stability and activity.

Demethylation and Stability of Non-Histone Proteins (e.g., β-Catenin, NF-κB)

KDM2A has been identified to interact with and demethylate critical signaling proteins, including β-catenin, the central mediator of the canonical Wnt pathway, and the p65 (RelA) subunit of the NF-κB complex. nih.govfrontiersin.orgbiorxiv.org

NF-κB: KDM2A can demethylate the p65 subunit at lysines K218 and K221. frontiersin.org This action suppresses the transcriptional activity of NF-κB, thereby acting as a negative regulator of this pro-inflammatory signaling pathway. frontiersin.orgresearchgate.net

β-Catenin: KDM2A targets nuclear β-catenin for demethylation. frontiersin.orgmdpi.com This modification has been shown to destabilize β-catenin by promoting its export from the nucleus and subsequent proteasomal degradation, which in turn leads to the transcriptional repression of Wnt target genes. nih.govmdpi.com

Inhibition of KDM2A/7A by this compound would be expected to prevent the demethylation of these substrates, potentially leading to their increased stability and activity, thereby enhancing Wnt and NF-κB signaling.

Promotion of Ubiquitination and Degradation of Phosphorylated Proteins

KDM2A possesses an F-box domain, which identifies it as a component of Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complexes. spandidos-publications.com This structural feature allows KDM2A to play a direct role in the ubiquitin-proteasome system. It can recognize and bind to specific phosphorylated protein substrates, facilitating their polyubiquitination and targeting them for degradation. researchgate.netspandidos-publications.comnih.govspandidos-publications.com This function is distinct from its demethylase activity and provides an additional layer of protein regulation. For example, KDM2A has been shown to promote the proteasome-dependent degradation of TCF/LEF transcription factors, which are key partners of β-catenin in the Wnt signaling pathway. mdpi.com

Table 2: Non-Histone Substrates and Functions of KDM2A
SubstrateKDM2A-Mediated ActionFunctional ConsequenceReference
p65 (NF-κB)Demethylation at K218, K221Suppression of NF-κB transcriptional activity. frontiersin.org
β-CateninDemethylationDestabilization and proteasomal degradation, inhibiting Wnt signaling. nih.govfrontiersin.orgmdpi.com
TCF/LEFPromotion of proteasomal degradationInhibition of Wnt signaling. mdpi.com
Phosphorylated Proteins (General)Recognition and promotion of ubiquitinationProteasomal degradation. researchgate.netspandidos-publications.comspandidos-publications.com

Pre Clinical Research Applications of Kdm2a/7a in 1 in Disease Modeling

Investigations in Oncogenesis and Tumor Biology

Inhibition of Cancer Cell Proliferation and Invasion In Vitro (e.g., HeLa, KYSE-150 Cells)

Kdm2A/7A-IN-1 and related inhibitors of the KDM2/7 subfamily have demonstrated notable anti-proliferative effects in various cancer cell lines. In vitro studies are crucial for elucidating the direct impact of these inhibitors on cancer cell growth and survival. For instance, a selective KDM2/7 subfamily inhibitor, TC-E 5002, was shown to inhibit the growth of HeLa (cervical cancer) and KYSE-150 (esophageal squamous cell carcinoma) cells. medchemexpress.commedchemexpress.comacs.orgadooq.com The mechanism of action involves the modulation of histone methylation; this compound treatment has been observed to increase the levels of H3K36me2 in HeLa cells that ectopically express catalytically active KDM2A. targetmol.comchemicalbook.com Another related inhibitor also induced cell cycle arrest in both HeLa and KYSE-150 cells. acs.orgresearchgate.net While overexpression of KDM7A alone did not have a significant suppressive effect on the in vitro growth of HeLa cells, its inhibition has proven effective in other cancer types, such as bladder cancer, where the inhibitor TC-E 5002 reduced cell proliferation. spandidos-publications.comnih.govspandidos-publications.com

Cell LineCancer TypeInhibitorObserved EffectCitations
HeLa Cervical CancerKDM2/7-IN-1 (TC-E 5002)Growth inhibition medchemexpress.com, medchemexpress.com, acs.org
This compoundIncreased H3K36me2 levels targetmol.com, chemicalbook.com
KYSE-150 Esophageal Squamous Cell CarcinomaKDM2/7-IN-1 (TC-E 5002)Growth inhibition medchemexpress.com, medchemexpress.com, acs.org
Bladder Cancer Cells Bladder CancerTC-E 5002Decreased cell proliferation nih.gov

Abrogation of Tumor Growth and Invasive Abilities in In Vivo Xenograft Models (non-human)

Following promising in vitro results, the efficacy of targeting KDM2A/7A has been evaluated in non-human, in vivo xenograft models. These studies are critical for understanding the inhibitor's potential to affect tumor growth in a more complex biological system. Genetic knockdown of KDM2A has been shown to abolish the tumor growth and invasive capabilities of non-small cell lung cancer (NSCLC) cells in mouse xenograft models. nih.govnih.gov Similarly, in orthotopic animal models of breast cancer, the inhibition of KDM2A led to a significant decrease in both tumor growth and angiogenesis. oncotarget.com Further research in high-grade bladder cancer demonstrated that KDM2A knockdown inhibited tumor growth in mouse xenografts. researchgate.net The therapeutic potential of targeting the related KDM7A has also been explored; in mouse xenograft models of bladder cancer, either KDM7A knockdown or treatment with the inhibitor TC-E 5002 resulted in reduced tumor growth. nih.govresearchgate.net

Cancer ModelAnimal ModelInterventionObserved EffectCitations
Non-Small Cell Lung Cancer (NSCLC) Mouse XenograftKDM2A KnockdownAbrogated tumor growth and invasion nih.gov, nih.gov
Breast Cancer Orthotopic Mouse ModelKDM2A InhibitionDecreased tumor growth and angiogenesis oncotarget.com
High-Grade Bladder Cancer Mouse XenograftKDM2A KnockdownInhibited tumor growth researchgate.net
Bladder Cancer Mouse XenograftKDM7A Knockdown / TC-E 5002Reduced tumor growth nih.gov, researchgate.net

Epigenetic Modulation of Oncogenic Signaling Pathways (e.g., ERK1/2)

KDM2A influences key signaling pathways that are often dysregulated in cancer. A primary mechanism involves the activation of the ERK1/2 signaling pathway. nih.gov Research indicates that KDM2A epigenetically represses the expression of Dual-Specificity Phosphatase 3 (DUSP3). spandidos-publications.comnih.govspandidos-publications.com This repression is achieved through the demethylation of dimethylated H3K36 at the DUSP3 gene locus. nih.govnih.gov Since DUSP3 is a phosphatase that dephosphorylates and inactivates ERK1/2, its suppression by KDM2A leads to sustained ERK1/2 activation, thereby promoting tumorigenesis. nih.govmdpi.comspandidos-publications.comnih.gov In the context of colorectal cancer, the long non-coding RNA TUG1 has been found to promote KDM2A expression, which in turn activates the ERK signaling pathway, enhancing cancer cell proliferation and invasion. mdpi.com

Regulation of Tumor Suppressor Gene Expression (e.g., DUSP3, PDCD4, RARRES3)

The oncogenic role of KDM2A is further underscored by its ability to suppress the expression of several tumor suppressor genes. As mentioned, KDM2A binds to the promoter of DUSP3 and inhibits its expression, thereby facilitating lung tumorigenesis through the ERK1/2 pathway. spandidos-publications.comspandidos-publications.comnih.govspandidos-publications.comspandidos-publications.comnih.gov In gastric cancer, KDM2A is highly expressed and promotes cell proliferation by inhibiting the expression of Programmed Cell Death Protein 4 (PDCD4). spandidos-publications.comnih.gov Another critical target is the Retinoic Acid Receptor Responder 3 (RARRES3). In bladder cancer, KDM2A has been shown to suppress the expression of RARRES3, which contributes to increased cell proliferation, invasion, and spheroid formation. researchgate.netnih.gov This epigenetic silencing provides a direct link between KDM2A activity and the inactivation of tumor-suppressive functions.

Synergistic Effects with Existing Therapeutic Agents (e.g., 5-fluorouracil) in Pre-clinical Models

A key area of pre-clinical investigation is the potential for KDM2A/7A inhibitors to enhance the efficacy of existing chemotherapeutic agents. Studies in colorectal cancer cells have shown that the depletion of KDM2A significantly increases the toxicity of 5-fluorouracil (B62378) (5-FU), a widely used chemotherapy drug. mdpi.com The mechanism appears to be linked to an RNA damage response, which is selectively enhanced by KDM2A inhibitors when combined with 5-FU. researchgate.netnih.gov This suggests that inhibiting KDM2A could sensitize tumors to 5-FU treatment. Beyond 5-FU, synergistic effects have been observed with other agents. For example, the KDM2A inhibitor daminozide (B1669788) was found to act synergistically with cisplatin (B142131) in killing breast cancer cells. oncotarget.com Furthermore, in a pre-clinical model of high-grade bladder cancer, the combination of the KDM2A inhibitor IOX1 and an agonist for the KDM2A target RARRES3 (all-trans retinoic acid) resulted in a synergistic inhibition of cancer cell proliferation. researchgate.net

Potential in Specific Pre-clinical Cancer Models (e.g., Duodenal Adenomas, Ossifying Fibromucoid Tumors)

The application of this compound is being explored in specific and less common cancer types. The inhibitor is noted for its potential anti-tumor activity in the study of duodenal adenomas. targetmol.comchemicalbook.combiocat.comcymitquimica.combiomart.cn Additionally, it is being investigated for its utility in ossifying fibromucoid tumors. targetmol.combiocat.combiomart.cn This is particularly relevant as a fusion involving the KDM2A gene and WWTR1 has been associated with this type of tumor, suggesting a direct role for KDM2A in its pathogenesis. nih.gov These investigations highlight the potential for this compound to serve as a research tool and a potential therapeutic lead in cancers with specific genetic alterations involving KDM2A.

Utility in Modeling Other Epigenetic-Related Conditions

While much of the focus on KDM inhibitors has been in oncology, the role of KDM2A in other conditions driven by epigenetic dysregulation, such as inflammatory and metabolic diseases, is an expanding area of investigation. researchgate.netmdpi.com Genetic studies have laid the groundwork for understanding the function of KDM2A in these diseases, highlighting the potential utility of pharmacological inhibitors like this compound to model and study these conditions.

Chronic inflammation is a key component of obesity and its associated comorbidities. nih.gov Research using genetic models has established a clear link between KDM2A and the pathological processes of obesity.

Myeloid-specific knockout of Kdm2a in mice has been shown to protect against high-fat diet (HFD)-induced obesity, insulin (B600854) resistance, and liver steatosis. nih.gov The underlying mechanism involves a shift in macrophage polarization. In the absence of Kdm2a, macrophages favor an M2 anti-inflammatory phenotype, which in turn creates a microenvironment that promotes adipose tissue browning and beiging, enhancing energy expenditure. nih.gov This effect is directly linked to KDM2A's enzymatic activity; its absence leads to increased H3K36me2 levels at the Pparg (Peroxisome proliferator-activated receptor gamma) locus, a master regulator of adipogenesis. nih.gov

Furthermore, studies on preadipocytes demonstrate that the ablation of KDM2A inhibits their proliferation while promoting their differentiation into mature fat cells. nih.gov This suggests that KDM2A plays a direct role in fat deposition. nih.gov These findings from genetic studies underscore the potential of using a specific inhibitor like this compound to pharmacologically replicate these effects and explore the therapeutic potential of targeting KDM2A in obesity and other inflammatory-driven diseases.

Model SystemKDM2A ManipulationKey Findings in Obesity/InflammationReference
Mouse Model (LysM-Cre-Kdm2a-/-)Macrophage-specific knockoutProtection from HFD-induced obesity and insulin resistance; reduced adipose tissue inflammation; enhanced thermogenesis. nih.gov
3T3-L1 PreadipocytessiRNA knockdown/knockoutInhibited preadipocyte proliferation; promoted adipogenic differentiation. nih.gov
Mouse Model (SCAPs)KDM2A knockdownImproved adipogenic potential by increasing expression of adipogenic genes (e.g., C/EBPα, PPARγ). mdpi.com

KDM2A's role extends to the regulation of metabolic function in various organs, and its dysregulation is associated with metabolic disorders. researchgate.netmdpi.com

Studies using a liver-specific Kdm2a knockout mouse model revealed that the absence of KDM2A leads to abnormal liver function. mdpi.com These mice exhibited increased serum levels of alanine (B10760859) aminotransferase (ALT), triglycerides, and liver glycogen. mdpi.com The effects were more pronounced when the mice were subjected to a high-fat diet, which also led to increased expression of NF-κB target genes and greater immune cell infiltration in the liver. mdpi.com This suggests that KDM2A deficiency can enhance liver inflammation and dysfunction, positioning it as a potential therapeutic target for inflammatory metabolic liver diseases. mdpi.com

Similarly, conditional knockout of Kdm2a in the kidneys of mice resulted in kidney dysfunction, fibrosis, and macrophage infiltration, leading to metabolic disorders and mild inflammation. nih.gov These findings highlight a crucial role for Kdm2a in maintaining normal kidney function. nih.gov The availability of this compound provides a pharmacological tool to investigate whether inhibiting KDM2A can modulate these pathways and to assess its potential for treating metabolic disorders affecting the liver and kidneys.

Model SystemKDM2A ManipulationKey Findings in Metabolic DisordersReference
Mouse Model (Alb-Cre-Kdm2a fl/fl)Liver-specific knockoutIncreased serum ALT, triglycerides, and liver glycogen; enhanced liver inflammation under HFD. mdpi.com
Mouse Model (Hoxb7-Cre;Kdm2a fl/fl)Kidney-specific knockoutKidney dysfunction with macrophage infiltration and fibrosis; metabolic disorders. nih.gov

Studies in Inflammatory-Driven Diseases (e.g., Obesity)

This compound as a Chemical Probe for Target Validation and Mechanistic Studies

A chemical probe is a small-molecule inhibitor used to study the biological roles of a target protein. This compound was developed as a first-in-class, highly selective chemical probe for the KDM2 and KDM7 subfamilies of histone demethylases. medchemexpress.comresearchgate.net

Referred to as compound (S,S)-6 in developmental literature, this compound demonstrates potent inhibition of KDM2A with a high degree of selectivity. researchgate.netmdpi.com This specificity is critical for a chemical probe, as it ensures that observed biological effects are due to the inhibition of the intended target and not off-target interactions. Its cell-permeable nature allows it to be used in cellular assays to probe the function of KDM2A within a biological context. medchemexpress.comresearchgate.net For instance, treatment of HeLa cells with this compound resulted in an increase in the global levels of the H3K36me2 histone mark, confirming its ability to engage and inhibit its target within the cell. medchemexpress.commdpi.comnih.gov

The development of this inhibitor was a significant step forward, as many previous inhibitors of the broader JmjC domain-containing demethylase family lacked selectivity or cellular activity. researchgate.net By providing a tool to specifically interrogate the function of KDM2A/7A, this compound is instrumental for target validation—confirming that the inhibition of KDM2A produces a desired therapeutic effect—and for dissecting the precise molecular mechanisms regulated by this demethylase.

InhibitorTarget(s)IC50 for KDM2ASelectivityKey ApplicationReference
This compound KDM2A, KDM7A0.16 μM>75-fold vs. other JmjC KDMsSelective, cell-permeable probe to inhibit KDM2A-catalyzed demethylation in cells. medchemexpress.comresearchgate.netmdpi.com
IOX1 Broad-spectrum JmjC inhibitor1.8 μMBroad (inhibits KDM2, 3, 4, 6)General JmjC demethylase inhibition studies. nih.govmedchemexpress.com
Daminozide KDM2/7 subfamily1.5 μM>100-fold vs. other subfamiliesSelective inhibition of KDM2/7 subfamily. medchemexpress.com

Future Directions in Pre-clinical Development of KDM2A/7A Inhibitors

The establishment of KDM2A's role in various diseases, combined with the development of a selective chemical probe like this compound, paves the way for significant advancements in preclinical research. The future of KDM2A/7A inhibitor development will likely focus on several key areas.

First, a primary goal is the application of this compound and its future iterations in animal models of inflammatory and metabolic diseases. While genetic studies have provided strong proof-of-concept, pharmacological inhibition is a necessary step to validate KDM2A as a druggable target for conditions like obesity and nonalcoholic fatty liver disease. nih.govmdpi.com

Second, there is considerable potential in exploring KDM2A/7A inhibitors for use in oncology. biocat.comtargetmol.com The KDM2 and KDM7 families have been implicated in tumorigenesis, and inhibitors are being evaluated as potential anticancer agents. acs.org Preclinical studies using this compound in relevant cancer models, such as those for lung or colorectal cancer where KDM2A is dysregulated, are a logical next step. mdpi.comresearchgate.net

Finally, the development of next-generation inhibitors with improved properties will be a continuing effort. While this compound is a potent and selective tool, further optimization for in vivo applications is a typical part of the drug development process. The success of this chemical probe provides a strong foundation and validation for pursuing KDM2A/7A as a therapeutic target for a range of epigenetic-related diseases. researchgate.netnih.gov

Q & A

Q. What is the biochemical mechanism of KDM2A/7A-IN-1, and how does it selectively inhibit KDM2A/7A compared to other JmjC demethylases?

this compound is a first-in-class, cell-permeable inhibitor targeting histone lysine demethylases KDM2A and KDM7A. It achieves selectivity through structural interactions with the catalytic JmjC domain, exhibiting an IC50 of 0.16 µM for KDM2A and >75-fold selectivity over other JmjC demethylases (e.g., KDM4C, KDM5B) . The compound does not inhibit methyltransferases or histone acetyltransferases, ensuring specificity in epigenetic studies. Researchers should validate selectivity using in vitro enzymatic assays with recombinant proteins and cross-test against related demethylases .

Q. How can researchers optimize in vitro assays to evaluate this compound activity in cellular models?

Key steps include:

  • Dose-response profiling : Use concentrations ranging from 0.1–10 µM to align with the reported IC50 .
  • Cell permeability validation : Confirm intracellular uptake via fluorescence tagging or mass spectrometry.
  • Functional readouts : Measure H3K36me2/me1 levels (KDM2A substrates) or H3K27me2 (KDM7A substrate) via Western blot or immunofluorescence. Include controls like α-ketoglutarate (a cofactor competitor) to confirm on-target effects .

Q. What are the recommended controls for assessing off-target effects of this compound in epigenetics studies?

  • Negative controls : Use inactive analogs (e.g., structurally similar compounds lacking the JmjC-binding moiety) to isolate target-specific effects.
  • Genetic controls : Combine siRNA-mediated knockdown of KDM2A/7A with inhibitor treatment to validate redundancy or synergies.
  • Broad-spectrum assays : Test against unrelated epigenetic regulators (e.g., HDACs, DNMTs) to rule out cross-reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across different cancer models?

Discrepancies may arise due to:

  • Cellular context : KDM2A/7A expression levels vary by cancer type. Pre-screen models using RNA-seq or proteomics to stratify responders vs. non-responders.
  • Compensatory mechanisms : Co-inhibition of related demethylases (e.g., KDM5A) or parallel pathways (e.g., EZH2) may be required in resistant models.
  • Pharmacokinetic variability : Optimize dosing schedules in in vivo studies to maintain steady-state inhibitor concentrations .

Q. What methodologies are recommended for validating KDM2A/7A target engagement in in vivo tumor models?

  • Chromatin immunoprecipitation (ChIP-seq) : Assess occupancy of KDM2A/7A at gene promoters and correlate with histone methylation changes.
  • Chemical proteomics : Use biotinylated derivatives of this compound to pull down bound proteins from tumor lysates.
  • Pharmacodynamic markers : Monitor H3K36me2/me1 levels in tumor biopsies via immunohistochemistry .

Q. How should researchers design combinatorial studies involving this compound and other epigenetic drugs?

  • Synergy screening : Use a matrix of inhibitor concentrations (e.g., this compound + LSD1 inhibitors) and calculate combination indices via Chou-Talalay analysis.
  • Mechanistic rationale : Prioritize combinations that target interdependent pathways (e.g., DNA hypermethylation with DNMT inhibitors).
  • Toxicity profiling : Monitor hematopoietic and hepatic toxicity in preclinical models, as JmjC inhibitors may exacerbate side effects .

Q. What strategies address the limited bioavailability of this compound in systemic delivery?

  • Formulation optimization : Use nanoparticle encapsulation or liposomal delivery to enhance solubility and half-life.
  • Prodrug development : Modify the hydroxyl or amine groups to improve membrane permeability.
  • Tissue-specific targeting : Conjugate with antibodies or ligands targeting tumor-associated receptors (e.g., folate receptor) .

Methodological Considerations

Q. How can researchers ensure reproducibility of this compound data across laboratories?

  • Standardized protocols : Share detailed assay conditions (e.g., buffer composition, cell passage numbers).
  • Reference compounds : Include published inhibitors (e.g., GSK-J4 for KDM6) as benchmarks.
  • Data transparency : Deposit raw datasets (e.g., ChIP-seq, dose-response curves) in public repositories like Zenodo or Gene Expression Omnibus .

Q. What computational tools are available to model this compound interactions with its targets?

  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes within the JmjC active site.
  • MD simulations : Analyze stability of inhibitor-protein complexes over nanosecond timescales.
  • QSAR modeling : Corrogate structural features (e.g., chelating groups) with activity data to guide analog synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.